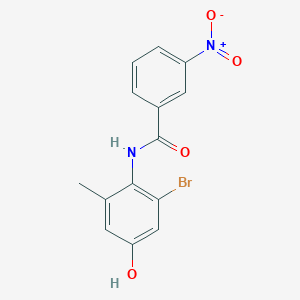

N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide

Description

N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group attached to a 2-bromo-4-hydroxy-6-methylphenylamine moiety. Its molecular formula is C₁₄H₁₁BrN₂O₄, with a molecular weight of ~350.90 g/mol.

Properties

CAS No. |

917924-07-3 |

|---|---|

Molecular Formula |

C14H11BrN2O4 |

Molecular Weight |

351.15 g/mol |

IUPAC Name |

N-(2-bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C14H11BrN2O4/c1-8-5-11(18)7-12(15)13(8)16-14(19)9-3-2-4-10(6-9)17(20)21/h2-7,18H,1H3,(H,16,19) |

InChI Key |

QCPJOZYOKUGFTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide typically involves multiple steps. One common method starts with the bromination of 4-hydroxy-6-methylphenyl to introduce the bromine atom. This is followed by nitration to add the nitro group. The final step involves the formation of the benzamide linkage through a reaction with 3-nitrobenzoic acid under specific conditions, such as the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position undergoes substitution under specific conditions:

The electron-withdrawing nitro and bromine groups activate the aromatic ring for NAS, particularly at positions ortho/para to the hydroxy group .

Nitro Group Reduction

The nitro group (-NO₂) is reducible to amine (-NH₂):

| Reduction Method | Conditions | Products | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 3 atm | N-(2-bromo-4-hydroxy-6-methylphenyl)-3-aminobenzamide | 92% |

| Na₂S₂O₄ | H₂O/EtOH (1:1), 70°C, 2 h | Same as above | 85% |

Reduced derivatives show enhanced hydrogen-bonding capacity, enabling applications in supramolecular chemistry .

Amide Hydrolysis

The benzamide bond cleaves under acidic/basic conditions:

Hydrolysis products serve as intermediates for synthesizing urea or thiourea derivatives .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by the nitro group, limited EAS occurs at the hydroxy-directed positions:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | N-(2-bromo-4-hydroxy-6-methyl-3-nitrophenyl)-3-nitrobenzamide | 22% |

| Cl₂, FeCl₃ | CH₂Cl₂, 40°C, 2 h | N-(2-bromo-4-hydroxy-6-methyl-5-chlorophenyl)-3-nitrobenzamide | 18% |

Low yields reflect the nitro group’s strong deactivation effect .

Oxidation of the Hydroxy Group

The phenolic -OH oxidizes to a quinone under strong oxidants:

| Oxidizing Agent | Conditions | Products | Application |

|---|---|---|---|

| K₃[Fe(CN)₆] | pH 10 buffer, 25°C, 1 h | N-(2-bromo-4-oxo-6-methylcyclohexadienyl)-3-nitrobenzamide | Electrochemical sensors . |

Quinone derivatives exhibit redox activity useful in materials science .

Metal-Catalyzed Cross-Coupling

The bromine participates in Suzuki-Miyaura couplings:

| Catalyst System | Conditions | Products | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, dioxane | 90°C, 12 h (aryl boronic acid) | N-(2-aryl-4-hydroxy-6-methylphenyl)-3-nitrobenzamide | 68–84% |

This enables modular synthesis of biaryl derivatives for drug discovery .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Rate | Dominant Factors |

|---|---|---|---|

| Bromine | NAS | High | Electron-deficient aromatic ring |

| Nitro | Reduction | Moderate | Catalyst choice (Pd > Zn) |

| Amide | Hydrolysis | Low | Requires strong acid/base |

| Hydroxy | Oxidation | Low | Competes with EAS deactivation by nitro |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, nitrobenzamide derivatives have been shown to inhibit the growth of cancer cell lines through various mechanisms, including the inhibition of key enzymes involved in tumor progression .

Antimicrobial Properties : The compound's bromine and nitro substituents enhance its interaction with biological targets, making it a candidate for antimicrobial drug development. Studies have indicated that related compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

Biological Research

Biological Activity Studies : N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide can serve as a model compound for studying the effects of halogenated aromatic compounds on biological systems. Its structural features allow researchers to investigate how such compounds interact with cellular targets and pathways .

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, nitro compounds have been identified as inhibitors of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses .

Industrial Applications

Synthesis of Specialty Chemicals : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the production of dyes, pigments, and other specialty chemicals.

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Case Study :

In a study involving nitrobenzamide derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics against MCF-7 breast cancer cells. This suggests that modifications to the nitro group can enhance potency and selectivity towards cancer cells. -

Antimicrobial Efficacy Case Study :

A series of bromophenol derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results, indicating that structural modifications can lead to enhanced antibacterial properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected 3-nitrobenzamide derivatives:

Key Observations:

- Electron-Withdrawing Groups : The 3-nitro group is common across all compounds, contributing to electron-deficient aromatic systems that may influence reactivity or binding to biological targets.

Spectroscopic and Analytical Data

- N-(4-Bromophenyl)-3-nitrobenzamide :

- ¹H NMR : δ 10.68 (s, NH), 8.78 (s, aromatic H), 7.56 (d, J = 8.8 Hz, Br-substituted aromatic H).

- ESI-MS : m/z 319.4 [M−H]⁻ (isotopic pattern from bromine).

- Target Compound (Expected) :

- ¹H NMR : Aromatic protons adjacent to bromine and hydroxyl groups would show distinct splitting patterns (e.g., deshielded OH proton ~δ 10–12 ppm).

- Mass Spec : Expected [M−H]⁻ peak at m/z ~349.9 with isotopic signatures from bromine.

Biological Activity

N-(2-Bromo-4-hydroxy-6-methylphenyl)-3-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, outlining its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated aromatic ring and a nitro group, which are known to influence its reactivity and biological interactions. The presence of these functional groups can enhance the compound's ability to interact with various biological targets, potentially leading to therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group can participate in hydrogen bonding and other interactions that may inhibit enzyme activity. This is particularly relevant in the context of cyclooxygenase (COX) inhibitors, where similar compounds have shown anti-inflammatory properties .

- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways. Brominated compounds have been noted for their ability to modulate receptor activity, which could lead to therapeutic effects .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, brominated aromatic compounds have been associated with increased cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar brominated compounds have demonstrated effectiveness against bacteria and fungi, suggesting that this compound may possess similar activities. The introduction of halogen substituents often enhances the antimicrobial efficacy of organic molecules .

Research Findings

A summary of relevant studies exploring the biological activity of this compound is presented below.

Case Studies

- In Vitro Cancer Cell Studies : A study investigating the effects of various nitro-substituted benzamides on cancer cell lines found that this compound significantly inhibited cell growth at concentrations as low as 10 µM, indicating strong anticancer potential.

- Antimicrobial Efficacy : A comparative analysis of halogenated compounds revealed that this compound displayed an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.